molecular formula C8H4ClN5 B1616043 4-Chlorotetrazolo[1,5-a]quinoxaline CAS No. 59866-06-7

4-Chlorotetrazolo[1,5-a]quinoxaline

Cat. No.: B1616043
CAS No.: 59866-06-7
M. Wt: 205.60 g/mol
InChI Key: KOWYBYDSUFDMGG-UHFFFAOYSA-N
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Description

4-Chlorotetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the tetrazoloquinoxaline family. The structure of this compound consists of a quinoxaline ring fused with a tetrazole ring, with a chlorine atom attached at the 4-position .

Biochemical Analysis

Biochemical Properties

4-Chlorotetrazolo[1,5-a]quinoxaline plays a vital role in biochemical reactions, particularly in inhibiting the activation of specific enzymes and proteins. It has been shown to interact with Syk kinase, a protein involved in cell signaling pathways. The compound reversibly inhibits the activation of Syk kinase, which is crucial for early FcεRI-mediated signaling events in mast cells . Additionally, this compound suppresses the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-4 in mast cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In mast cells, the compound inhibits degranulation in a dose-dependent manner, thereby reducing the release of histamines and other mediators involved in allergic reactions . Furthermore, this compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins such as LAT, Akt, and MAP kinases, which are essential for the production of pro-inflammatory cytokines . These effects highlight the potential of this compound in modulating immune responses and allergic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activating phosphorylation of Syk kinase and LAT, which are crucial for early FcεRI-mediated signaling events . Additionally, it affects the activity of Akt and MAP kinases, which play essential roles in the production of various pro-inflammatory cytokines in mast cells . These molecular interactions contribute to the compound’s ability to modulate immune responses and reduce allergic reactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on Syk kinase activation and mast cell degranulation over time

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. In mice, the compound has been shown to inhibit mast cell-mediated passive cutaneous anaphylaxis in a dose-dependent manner . Higher doses of this compound resulted in more significant inhibition of mast cell degranulation and reduced expression of pro-inflammatory cytokines . It is essential to determine the threshold and toxic doses to ensure the compound’s safety for therapeutic use.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s inhibition of Syk kinase and other signaling proteins suggests its involvement in pathways related to immune responses and inflammation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its bioavailability and therapeutic potential. The compound’s interactions with specific transporters and binding proteins may influence its localization and accumulation in target tissues

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Scientific Research Applications

4-Chlorotetrazolo[1,5-a]quinoxaline has several scientific research applications:

Properties

IUPAC Name

4-chlorotetrazolo[1,5-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN5/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWYBYDSUFDMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310581
Record name 4-chlorotetrazolo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59866-06-7
Record name 4-Chlorotetrazolo[1,5-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59866-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 228175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059866067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC228175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorotetrazolo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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